molecular formula C26H26N2O5 B11245202 methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11245202
M. Wt: 446.5 g/mol
InChI Key: AOCVOZBDFQKZQS-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and β-ketoesters under basic or acidic conditions . The reaction conditions often require specific catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

METHYL 2-AMINO-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-AMINO-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C26H26N2O5/c1-16-14-20-22(25(29)28(16)13-12-17-8-5-4-6-9-17)21(18-10-7-11-19(15-18)31-2)23(24(27)33-20)26(30)32-3/h4-11,14-15,21H,12-13,27H2,1-3H3

InChI Key

AOCVOZBDFQKZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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